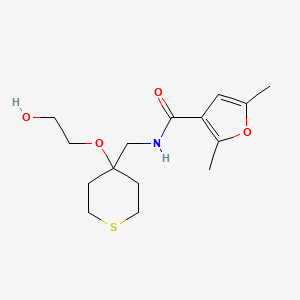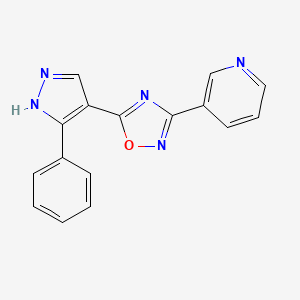
methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound with multifaceted applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The core synthetic route starts with the preparation of the isothiazolidin-2-one derivative, which then undergoes sulfonamide formation with 5-(2-methylphenyl)sulfonyl chloride. This intermediate product is further reacted with 4-aminophenyl carbamate under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques to ensure consistency and scalability. The process involves the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or hydrogen gas under palladium catalysts, producing different reduced forms of the compound.
Substitution: The presence of functional groups in the compound allows for substitution reactions, wherein halogenated derivatives can be formed by reacting with halogens in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen.
Catalysts: Palladium catalysts, sulfuric acid for esterification reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, halogenated compounds, and esterified products, each having distinct chemical and physical properties.
Scientific Research Applications
In chemistry , this compound serves as an intermediate in the synthesis of more complex organic molecules, playing a critical role in developing pharmaceuticals and agrochemicals. In biology , it is often explored for its potential enzymatic inhibition properties, making it a candidate for drug development studies. Medicine benefits from this compound's unique interactions with biological targets, offering potential pathways for new therapeutic agents. Industry leverages its chemical stability and reactivity in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, affecting cellular functions and leading to the desired biological outcomes. The sulfonamide and carbamate groups play crucial roles in binding to these targets, influencing the compound's overall activity.
Comparison with Similar Compounds
Compared to similar compounds like sulfamoyl phenyl carbamates and isothiazolidin derivatives, methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate stands out due to its unique structural combination of the sulfonamide and carbamate functionalities. This combination enhances its chemical reactivity and biological activity, offering a broader range of applications. Similar compounds include:
Sulfamoyl phenyl carbamate
Methyl isothiazolidin derivatives
Phenyl carbamate analogs
These comparisons highlight the compound's distinctive properties, making it a valuable subject of scientific research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-13-4-7-15(21-10-3-11-28(21,23)24)12-17(13)20-29(25,26)16-8-5-14(6-9-16)19-18(22)27-2/h4-9,12,20H,3,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTGNOLMOQKYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)






![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)
